Cas no 3282-32-4 (alpha-diazoacetophenone)

alpha-diazoacetophenone structure
alpha-diazoacetophenone structure
Product Name:alpha-diazoacetophenone
CAS No:3282-32-4
MF:C8H6N2O
MW:146.14604139328
CID:917317
PubChem ID:18667
Update Time:2025-04-19

alpha-diazoacetophenone Chemical and Physical Properties

Names and Identifiers

    • alpha-diazoacetophenone
    • (E)-2-diazonio-1-phenylethenolate
    • 2-DIAZO-1-PHENYLETHANONE
    • 2-Diazoacetophenone
    • ACETOPHENONE, 2-DIAZO-
    • Diazoacetophenone
    • Diazomethyl phenyl ketone
    • Ethanone, 2-diazo-1-phenyl-
    • Phenyl diazomethyl ketone
    • (E)-2-diazonio-1-phenyl-ethenolate
    • AT25592
    • EN300-76953
    • AKOS015917546
    • 3282-32-4
    • 2-diazo-1-phenyl-ethanone
    • BRN 1636122
    • DTXSID80954476
    • 2-Diazo-1-phenylethan-1-one
    • .alpha.-Diazoacetophenone
    • Diazoacetylbenzene
    • .omega.-Diazoacetophenone
    • A821442
    • NSC25280
    • NSC 25280
    • NSC-25280
    • Inchi: 1S/C8H6N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h1-6H
    • InChI Key: ZSTBZBURMWJKSQ-UHFFFAOYSA-N
    • SMILES: O=C(C=[N+]=[N-])C1C=CC=CC=1

Computed Properties

  • Exact Mass: 147.05591
  • Monoisotopic Mass: 146.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.2A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.2312 (rough estimate)
  • Boiling Point: 265.75°C (rough estimate)
  • Refractive Index: 1.4900 (estimate)
  • PSA: 55.02
  • LogP: 1.25096

alpha-diazoacetophenone Pricemore >>

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